molecular formula C17H14N2O2S B2722882 N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE CAS No. 924824-25-9

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B2722882
CAS No.: 924824-25-9
M. Wt: 310.37
InChI Key: CVNHZPLYTOJUPJ-UHFFFAOYSA-N
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Description

N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide (CAS: 924824-25-9) is a carboxamide derivative featuring a 3,4-dihydro-2H-1-benzopyran (chromane) core linked to a 4-cyanosulfanylphenyl group via a carboxamide bridge. Its molecular formula is C₁₇H₁₄N₂O₂S, with a molecular weight of 310.3703 g/mol . The compound’s structure combines a bicyclic chromane system, which imparts rigidity, with a polar cyanosulfanyl (SCN) substituent on the phenyl ring. This group is electron-withdrawing and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

[4-(3,4-dihydro-2H-chromene-3-carbonylamino)phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-11-22-15-7-5-14(6-8-15)19-17(20)13-9-12-3-1-2-4-16(12)21-10-13/h1-8,13H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNHZPLYTOJUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 3,4-dihydro-2H-chromen-3-ylcarbonyl chloride with 4-aminophenyl thiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The chromenylcarbonyl group may play a role in the compound’s binding affinity, while the thiocyanate group can participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide

  • Molecular Formula : C₂₃H₁₉ClN₂OS
  • Molecular Weight : 406.93 g/mol
  • Key Structural Differences: Replaces the chromane core with a 1-methylindole heterocycle. Substitutes the cyanosulfanyl group with a benzylsulfanyl (S-benzyl) moiety. Features a 4-chlorophenyl carboxamide substituent instead of 4-cyanosulfanylphenyl.
  • The chloro substituent introduces steric bulk and electron-withdrawing effects, which may alter binding interactions in biological targets .

4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

  • Molecular Formula: Not explicitly provided (CAS: 35017-57-3).
  • Key Structural Differences: Replaces the chromane system with a 3,4-dihydro-2H-1,4-benzoxazine ring. Substitutes the cyanosulfanyl group with a 4-methylphenylsulfonyl moiety. Includes a 2-phenylethyl carboxamide side chain.
  • Implications: The sulfonyl group is strongly electron-withdrawing and may enhance metabolic stability compared to sulfanyl groups.

Ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate

  • Molecular Formula: Not explicitly provided (CAS listed in ).
  • Key Structural Differences: Replaces the chromane core with a thiophene ring substituted with methyl and furan-amido groups. Retains the cyanosulfanyl group but positions it on a thiophene ring. Includes an ethyl carboxylate ester.
  • Implications :
    • The thiophene backbone may confer distinct electronic properties, influencing redox activity or aromatic stacking interactions.
    • The ester group increases hydrophilicity but may reduce metabolic stability compared to carboxamides .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide C₁₇H₁₄N₂O₂S 310.37 Chromane 4-Cyanosulfanylphenyl, carboxamide
2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide C₂₃H₁₉ClN₂OS 406.93 Indole Benzylsulfanyl, 4-chlorophenyl
4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,4-benzoxazine-2-carboxamide - - Benzoxazine 4-Methylphenylsulfonyl, 2-phenylethyl
Ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate - - Thiophene Cyanosulfanyl, furan-amido, ethyl carboxylate

Functional and Pharmacological Implications

  • Electron Effects: The cyanosulfanyl group in the target compound may engage in polar interactions (e.g., hydrogen bonding or dipole-dipole interactions) with biological targets, whereas benzylsulfanyl or sulfonyl groups prioritize hydrophobic interactions .
  • Bioavailability : The target compound’s moderate molecular weight (310 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral absorption. Analogs with higher molecular weights (e.g., 406 g/mol) may face challenges in permeability .

Biological Activity

N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including antiproliferative effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzopyran structure with a cyanosulfanyl group and a carboxamide moiety, which may contribute to its biological activity. Understanding its structure is crucial for exploring its mechanism of action and therapeutic potential.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of various benzopyran derivatives, with some demonstrating significant effects against cancer cell lines. For instance, a related compound exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal cell lines like HEK-293 .

CompoundCancer Cell LineIC50 (μM)Normal Cell Line IC50 (μM)
5aMDA-MB-2315.2 - 22.2102.4 - 293.2
5bCCRF-CEM52 - 57Not specified

This indicates a promising selectivity towards cancer cells, which is a critical factor in drug development.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this class of compounds. For example, derivatives have been designed as potent DPP-4 inhibitors with IC50 values around 2.0 nM, indicating strong activity comparable to existing treatments for diabetes . This suggests that the cyanosulfanyl substitution could enhance the inhibitory properties of related compounds.

Case Studies and Research Findings

  • Antiproliferative Studies : A study found that certain benzopyran derivatives displayed significant antiproliferative activity across multiple cancer cell lines while maintaining low toxicity to normal cells . This highlights the potential for selective targeting in cancer therapy.
  • DPP-4 Inhibition : Research into related compounds has shown that modifications in the structure can lead to enhanced DPP-4 inhibitory activity, suggesting that similar modifications might be beneficial for this compound .

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